3-Isothiocyanato-1,1'-biphenyl

Vue d'ensemble

Description

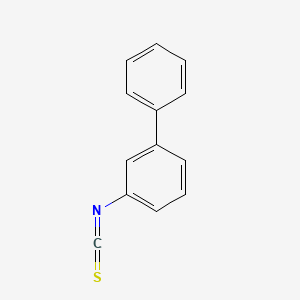

3-Isothiocyanato-1,1’-biphenyl is a synthetic compound with the molecular formula C13H9NS and a molecular weight of 211.28 g/mol.

Mécanisme D'action

Mode of Action

The specific mode of action of 3-Isothiocyanato-1,1’-biphenyl is currently unknown . The compound’s interaction with its targets and the resulting changes are subjects of ongoing research.

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is permeable to the blood-brain barrier .

Analyse Biochimique

Biochemical Properties

3-Isothiocyanato-1,1’-biphenyl plays a crucial role in biochemical reactions, particularly due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, specifically inhibiting CYP2C19 and CYP2C9 . These interactions are significant as they can influence the metabolism of other compounds within the body. Additionally, 3-Isothiocyanato-1,1’-biphenyl has been noted for its ability to permeate the blood-brain barrier, indicating its potential effects on neurological processes .

Cellular Effects

The effects of 3-Isothiocyanato-1,1’-biphenyl on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been found to downregulate the expression of certain genes involved in metabolic processes . Furthermore, 3-Isothiocyanato-1,1’-biphenyl can affect cellular metabolism by inhibiting specific enzymes, thereby altering the metabolic flux within cells .

Molecular Mechanism

At the molecular level, 3-Isothiocyanato-1,1’-biphenyl exerts its effects through various mechanisms. One of the primary mechanisms is its ability to bind to and inhibit specific enzymes, such as CYP2C19 and CYP2C9 . This inhibition can lead to changes in the metabolism of other compounds, thereby influencing overall cellular function. Additionally, 3-Isothiocyanato-1,1’-biphenyl has been observed to modulate gene expression, further contributing to its biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Isothiocyanato-1,1’-biphenyl have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found that this compound remains relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that 3-Isothiocyanato-1,1’-biphenyl can have sustained effects on cellular function, particularly in terms of enzyme inhibition and gene expression modulation .

Dosage Effects in Animal Models

The effects of 3-Isothiocyanato-1,1’-biphenyl vary with different dosages in animal models. At lower doses, the compound has been observed to exert beneficial effects, such as enzyme inhibition and modulation of gene expression . At higher doses, toxic or adverse effects have been reported, including potential damage to liver and kidney tissues . These findings highlight the importance of dosage regulation when using 3-Isothiocyanato-1,1’-biphenyl in research and therapeutic applications.

Metabolic Pathways

3-Isothiocyanato-1,1’-biphenyl is involved in several metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450 . These interactions can influence the metabolism of other compounds, leading to changes in metabolic flux and metabolite levels within the body. Additionally, the compound is metabolized through the mercapturic acid pathway, which involves conjugation with glutathione and subsequent excretion in the urine .

Transport and Distribution

Within cells and tissues, 3-Isothiocyanato-1,1’-biphenyl is transported and distributed through various mechanisms. It has been observed to interact with specific transporters and binding proteins, which facilitate its movement across cellular membranes . The compound’s ability to permeate the blood-brain barrier further highlights its potential for neurological applications .

Subcellular Localization

The subcellular localization of 3-Isothiocyanato-1,1’-biphenyl is crucial for its activity and function. This compound has been found to localize within specific cellular compartments, such as the endoplasmic reticulum and mitochondria . These localizations are directed by targeting signals and post-translational modifications, which ensure that 3-Isothiocyanato-1,1’-biphenyl reaches its intended sites of action within the cell .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Isothiocyanato-1,1’-biphenyl can be synthesized through the reaction of biphenyl-3-ylamine with thiocarbonyldiimidazole (TCDI) in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction is typically carried out in dichloromethane (DCM) at room temperature under an inert atmosphere for one hour . The reaction mixture is then purified by a silica plug, and the solvent is removed under reduced pressure to yield the product as a colorless oil .

Industrial Production Methods: While specific industrial production methods for 3-Isothiocyanato-1,1’-biphenyl are not widely documented, the synthesis process described above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Isothiocyanato-1,1’-biphenyl undergoes various chemical reactions, including:

Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions with amines to form thiourea derivatives.

Addition Reactions: The compound can react with nucleophiles, such as alcohols and thiols, to form corresponding adducts.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, and thiols.

Solvents: Dichloromethane, N,N-dimethylformamide (DMF).

Catalysts: 4-Dimethylaminopyridine (DMAP).

Major Products:

Thiourea Derivatives: Formed from the reaction with amines.

Adducts: Formed from the reaction with alcohols and thiols.

Applications De Recherche Scientifique

3-Isothiocyanato-1,1’-biphenyl has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential antimicrobial properties and its ability to inhibit the growth of certain pathogens.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and treatments.

Industry: Utilized in the production of specialty chemicals and materials.

Comparaison Avec Des Composés Similaires

Phenyl Isothiocyanate: Similar in structure but lacks the biphenyl moiety.

Benzyl Isothiocyanate: Contains a benzyl group instead of the biphenyl group.

Allyl Isothiocyanate: Contains an allyl group instead of the biphenyl group.

Uniqueness: 3-Isothiocyanato-1,1’-biphenyl is unique due to its biphenyl structure, which imparts distinct chemical and biological properties compared to other isothiocyanates.

Activité Biologique

3-Isothiocyanato-1,1'-biphenyl (CAS No. 1510-25-4) is a compound of significant interest in the field of medicinal chemistry and pharmacology due to its diverse biological activities, particularly its potential anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various cell types, and relevant research findings.

This compound exhibits various mechanisms that contribute to its biological activity:

- Inhibition of Cancer Cell Proliferation : Studies have demonstrated that this compound can inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death) through the activation of specific signaling pathways. It has been shown to affect cell cycle regulation and promote cell death in various cancer cell lines, including breast cancer (MDA-MB-231) and prostate cancer cells .

- Modulation of Enzyme Activity : The compound interacts with multiple enzymes and proteins, influencing various biochemical pathways. For instance, it has been reported to inhibit protein kinases that are crucial for cell signaling and growth.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Study 1: Anticancer Properties

A study investigated the effects of this compound on MDA-MB-231 cells. The compound was administered at varying concentrations, revealing a dose-dependent inhibition of cell proliferation. The colony formation assay demonstrated a significant reduction in colony numbers compared to control groups treated with DMSO .

Study 2: Mechanistic Insights

Another study explored the molecular mechanisms underlying the anticancer effects of this compound. It was found that treatment led to an increase in reactive oxygen species (ROS) levels, which subsequently activated apoptotic pathways. The study highlighted the role of caspase activation in mediating apoptosis in treated cells .

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound includes absorption, distribution, metabolism, and excretion (ADME) characteristics:

- Absorption : The compound is absorbed through passive diffusion across cellular membranes.

- Metabolism : It undergoes phase I and phase II metabolic reactions involving oxidation and conjugation processes.

- Distribution : Specific transporters facilitate its uptake into various tissues where it exerts its biological effects.

Propriétés

IUPAC Name |

1-isothiocyanato-3-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NS/c15-10-14-13-8-4-7-12(9-13)11-5-2-1-3-6-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YASUKDIZQBZXRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC=C2)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501333663 | |

| Record name | 1-isothiocyanato-3-phenylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501333663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1510-25-4 | |

| Record name | 1-isothiocyanato-3-phenylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501333663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.